molecular formula C10H7ClO B1606850 8-Chloronaphthalen-1-ol CAS No. 65253-31-8

8-Chloronaphthalen-1-ol

Cat. No.: B1606850
CAS No.: 65253-31-8
M. Wt: 178.61 g/mol
InChI Key: QVKBELCKHUHPRW-UHFFFAOYSA-N
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Description

8-Chloronaphthalen-1-ol is a chlorinated derivative of naphthalen-1-ol, featuring a hydroxyl (-OH) group at position 1 and a chlorine atom at position 8 on the naphthalene ring. Its molecular formula is C₁₀H₇ClO, with a molecular weight of 178.62 g/mol (inferred from its positional isomer, 4-Chloronaphthalen-1-ol ). The compound’s reactivity and physical properties are influenced by the electron-withdrawing chlorine substituent, which enhances the acidity of the hydroxyl group compared to unsubstituted naphthols.

Properties

CAS No.

65253-31-8

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

8-chloronaphthalen-1-ol

InChI

InChI=1S/C10H7ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H

InChI Key

QVKBELCKHUHPRW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)Cl

Other CAS No.

65253-31-8

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

  • Hydroxyl vs. Sulfonic Acid/Carboxylic Acid: The sulfonic acid derivative (C₁₀H₇ClO₃S) exhibits significantly stronger acidity (pKa ~ -2 to 2) compared to this compound (pKa ~8–10), making it suitable for applications requiring water solubility and ionic interactions, such as surfactants . 8-Chloronaphthalene-1-carboxylic acid (C₁₁H₇ClO₂, MW 206.63) can participate in hydrogen bonding and salt formation, unlike the phenolic -OH group.
  • Aldehyde vs. Hydroxyl :

    • The aldehyde group in 8-Chloronaphthalene-1-carboxaldehyde undergoes nucleophilic addition reactions, whereas the hydroxyl group in this compound is more likely to engage in hydrogen bonding or act as a weak acid .

Halogen Substituent Effects

  • Chlorine vs. Bromine: 8-Bromonaphthalen-1-ol (MW 222.90) has a higher molecular weight and lipophilicity (LogP ~3.5) than its chlorine analog, influencing its bioavailability and environmental persistence .

Positional Isomerism

  • 8-Cl vs. 4-Cl in Naphthalen-1-ol :
    • The chlorine position alters electronic effects. In 4-Chloronaphthalen-1-ol, the -Cl group at position 4 creates a different dipole moment and resonance stabilization compared to the 8-Cl isomer, affecting melting points and solubility .

Substituent Effects on Physical Properties

  • Methyl vs. Hydroxyl :
    • 8-Chloro-1-methylnaphthalene (C₁₁H₉Cl) lacks hydrogen-bonding capability, resulting in lower solubility in polar solvents compared to this compound .
  • Methoxy Group :
    • The methoxy group in 8-Methoxy-3-methylnaphthalen-1-ol (C₁₂H₁₂O₂) donates electrons via resonance, reducing the hydroxyl group’s acidity compared to this compound .

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